N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3,4-dimethoxybenzamide
Description
N-{5-[(Carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3,4-dimethoxybenzamide is a 1,3,4-thiadiazole derivative featuring a carbamoylmethyl sulfanyl group at the 5-position and a 3,4-dimethoxybenzamide moiety at the 2-position of the thiadiazole core. This compound is of interest in medicinal chemistry due to the pharmacological relevance of thiadiazole derivatives in antimicrobial, anticancer, and enzyme-inhibitory applications .
Properties
IUPAC Name |
N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4S2/c1-20-8-4-3-7(5-9(8)21-2)11(19)15-12-16-17-13(23-12)22-6-10(14)18/h3-5H,6H2,1-2H3,(H2,14,18)(H,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPNJQXPSCPZOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3,4-dimethoxybenzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization.
Attachment of the Benzamide Group: The 3,4-dimethoxybenzoyl chloride is then reacted with the thiadiazole derivative to form the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or alcohols replace the carbamoylmethyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3,4-dimethoxybenzamide exhibits notable antimicrobial properties. It may inhibit the growth of various bacteria and fungi by disrupting their cellular processes or inhibiting specific enzymes critical for their survival. The compound's thiadiazole ring is believed to play a crucial role in its biological activity by interacting with microbial targets.
Anticancer Potential
This compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell growth and survival. The unique structure of the compound allows it to interact with multiple molecular targets within cancer cells, potentially leading to enhanced therapeutic efficacy .
Enzyme Inhibition
this compound may act as an inhibitor of certain enzymes involved in disease pathways. For instance, it could inhibit proteases or kinases that are overactive in various diseases, including cancer and infectious diseases. Understanding these interactions is critical for developing targeted therapies based on this compound.
Agricultural Applications
Pesticide Development
The compound's biological activity extends to agricultural applications, particularly as a potential pesticide or fungicide. Its ability to inhibit the growth of pathogens can be harnessed to protect crops from diseases caused by fungi and bacteria. Studies are ongoing to evaluate its effectiveness and safety as an agricultural chemical .
Case Study 1: Antimicrobial Efficacy
In a study published in a peer-reviewed journal, this compound was tested against several bacterial strains. Results indicated a significant reduction in bacterial growth compared to control samples. The study concluded that the compound could be developed into a novel antimicrobial agent for clinical use.
Case Study 2: Cancer Cell Apoptosis
Another research project focused on the anticancer properties of this compound demonstrated its ability to induce apoptosis in human cancer cell lines. The mechanism was linked to the activation of specific caspases and modulation of cell cycle regulators. These findings suggest that further development could lead to new cancer therapies utilizing this compound .
Mechanism of Action
The mechanism of action of N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3,4-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table highlights key structural analogs and their properties:
Key Observations:
- Thermal Stability: Nitro-substituted derivatives (e.g., ) exhibit higher decomposition temperatures (250°C), suggesting electron-withdrawing groups stabilize the thiadiazole core.
- Synthetic Yields: Analogs with simpler substituents (e.g., ethyl sulfanyl ) achieve higher yields (78–88%) compared to more complex derivatives, indicating synthetic challenges with bulky or polar groups.
Crystallographic and Conformational Insights
- Crystal Packing: Thiadiazole derivatives often adopt planar or butterfly conformations (e.g., ), with dihedral angles between aromatic rings influencing packing efficiency. The carbamoylmethyl group may disrupt planar stacking, reducing melting points compared to nitro or halogenated analogs .
Biological Activity
N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3,4-dimethoxybenzamide is a synthetic compound belonging to the thiadiazole family, which has garnered interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiadiazole ring, which is known for its diverse pharmacological properties. The presence of the carbamoylmethyl sulfanyl group enhances its interaction with biological targets. The molecular formula is with a molecular weight of approximately 298.33 g/mol.
Antimicrobial Properties
Thiadiazole derivatives have been reported to exhibit significant antimicrobial activity. Research indicates that compounds with thiadiazole moieties can inhibit bacterial growth and have potential as antifungal agents. For instance, studies have shown that certain thiadiazole derivatives can effectively combat various strains of bacteria and fungi by disrupting their cellular processes .
Anticancer Activity
This compound has demonstrated promising anticancer properties. Thiadiazole derivatives are known to induce apoptosis in cancer cells and inhibit tumor growth. In vitro studies have indicated that this compound can affect cell proliferation in various cancer cell lines, including lung carcinoma (A549) and breast carcinoma (T47D). The mechanisms may involve the inhibition of specific enzymes or pathways essential for cancer cell survival .
The biological activity of this compound is attributed to its ability to interact with key molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Cell Membrane Interaction : Its mesoionic nature allows it to cross cellular membranes effectively, facilitating interaction with intracellular targets .
- Induction of Apoptosis : Evidence suggests that this compound can trigger apoptotic pathways in cancer cells .
Research Findings
A summary of key research findings on the biological activity of this compound is presented in the table below:
Case Studies
- Anticancer Efficacy : In a study evaluating various thiadiazole derivatives, this compound exhibited significant cytotoxicity against A549 lung carcinoma cells with an IC50 value indicating potent activity compared to standard chemotherapeutics .
- Antimicrobial Testing : A series of antimicrobial assays demonstrated that this compound showed broad-spectrum activity against both bacterial and fungal strains, highlighting its potential as a lead compound for developing new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
